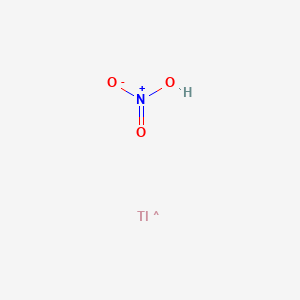

Thallium nitrate (Tl(NO3))

説明

特性

InChI |

InChI=1S/HNO3.Tl/c2-1(3)4;/h(H,2,3,4); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXZIZPOGSPUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10102-45-1 | |

| Record name | Thallium(I) nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric acid, thallium(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Significance and Interdisciplinary Role in Contemporary Chemical Science

Thallium nitrate's importance in modern science stems from its versatile roles that bridge inorganic chemistry, organic synthesis, and materials science. It is a key starting material for the production of other thallium compounds, such as oxides and halides, which are integral to the fabrication of semiconductors, optical materials, and radiation detectors. nanorh.comceramic-glazes.com

In the realm of organic chemistry, thallium(III) nitrate (B79036) is particularly valued as a potent and selective oxidizing agent. wikipedia.orgceramic-glazes.com Its unique reactivity allows for specific chemical transformations that are often difficult to achieve with other reagents. tandfonline.com This has made it a valuable tool in the synthesis of complex organic molecules.

The interdisciplinary role of thallium nitrate is further highlighted in materials science. Thallium compounds derived from the nitrate are used to create specialty glasses with high refractive indices and materials for infrared optics, such as lenses and windows. nanorh.comceramic-glazes.comamericanelements.com More recent research has ventured into the nanoscale, investigating thallium nitrate nanoparticles which exhibit enhanced reactivity and a high surface-area-to-volume ratio, making them promising for applications in catalysis and chemical sensing. nanorh.com Furthermore, Tl-based compounds are crucial in the development of high-efficiency inorganic scintillators for X-ray and γ-ray detection. researchgate.net

Historical Trajectories and Key Milestones in Thallium Nitrate Research

The story of thallium nitrate (B79036) begins with the discovery of the element thallium in 1861 by Sir William Crookes and, independently, by Claude-Auguste Lamy. wikipedia.orgcompoundchem.comyoutube.com Both scientists utilized the then-new technique of flame spectroscopy and identified the element by its distinct bright green spectral emission line. wikipedia.orguscourts.gov Crookes named the element "thallium," derived from the Greek word thallos, meaning a "green shoot or twig." wikipedia.orgcompoundchem.com

Following its discovery, the basic salts of thallium, including the nitrate, were prepared to characterize the element's chemical properties. Early research demonstrated that metallic thallium dissolves readily in nitric acid to form thallium nitrate. wikipedia.orguscourts.gov

Historically, soluble thallium salts saw a range of applications that have since been discontinued (B1498344) due to a greater understanding of their properties. For a period, thallium nitrate was used in pyrotechnic formulations to impart a vibrant green color to flames. nanorh.comceramic-glazes.com It was also a component in some rodenticides, a practice that was banned in the United States in 1972 and subsequently in many other countries. compoundchem.comuscourts.govnih.gov

A significant milestone in the compound's research history occurred in the 1970s with the work of chemists Alexander McKillop and Edward C. Taylor. Their research established thallium(III) nitrate as a highly effective reagent in organic synthesis, demonstrating its utility in the oxidation of acetylenes and the conversion of acetophenones to methyl phenylacetates, among other reactions. acs.orgacs.orgacs.org This body of work solidified the compound's role as a specialized tool for synthetic chemists.

Foundational Research Objectives and Current Scientific Gaps in Thallium Nitrate Studies

Advanced Synthetic Routes for Thallium(I) Nitrate

Thallium(I) nitrate, or thallous nitrate, is a colorless and highly toxic salt. wikipedia.org Its synthesis can be achieved through several reliable methods, starting from elemental thallium or its common compounds.

Reaction of Thallium(I) Hydroxide with Nitric Acid: TlOH + HNO₃ → TlNO₃ + H₂O wikipedia.org

Reaction of Thallium(I) Carbonate with Nitric Acid: Tl₂CO₃ + 2HNO₃ → 2TlNO₃ + CO₂ + H₂O wikipedia.org

Thallium(I) nitrate is a valuable precursor in solution-phase synthesis for creating other thallium(I) compounds. A notable example is the synthesis of thallium(I) tropolonates. mdpi.com These complexes are typically not formed by simply mixing thallium(I) nitrate with a tropolone (B20159) ligand. mdpi.com Instead, the synthesis of simple thallium(I) complexes with tropolone and its derivatives, such as 5-methyltropolone, is achieved by adding a base like ammonia (B1221849) to a mixture of thallium(I) nitrate and the respective tropolone derivative. mdpi.comresearchgate.net For instance, a simple Tl(hino) complex, where hino stands for hinokitiol (B123401) (4-isopropyltropolone), is formed specifically when using thallium(I) nitrate as the thallium source. mdpi.comresearchgate.net This highlights the role of the nitrate salt as a starting material in facilitating the formation of specific chelate complexes in solution. mdpi.com

Table 1: Synthesis of Thallium(I) Tropolonates

| Precursor | Ligand | Product | Synthesis Condition | Reference |

| Thallium(I) nitrate | Tropolone | Tl(trop) | Addition of ammonia | mdpi.com |

| Thallium(I) nitrate | 5-methyltropolone | Tl(5-metrop) | Addition of ammonia | mdpi.com |

| Thallium(I) nitrate | Hinokitiol | Tl(hino) | Direct reaction | mdpi.comresearchgate.net |

Preparative Chemistry via Thallium Metal and Dilute Nitric Acid

Synthesis of Thallium(III) Nitrate and Its Hydrates

Thallium(III) nitrate, also known as thallic nitrate, is a powerful oxidizing agent often used in organic synthesis. wikipedia.org It is typically found as its trihydrate, Tl(NO₃)₃·3H₂O. wikipedia.org

The standard and effective method for preparing thallium(III) nitrate trihydrate involves the dissolution of thallium(III) oxide (Tl₂O₃) in concentrated nitric acid. wikipedia.orgwikiwand.com The reaction is generally carried out at an elevated temperature, around 80 °C, to facilitate the dissolution of the oxide. wikipedia.orgwikiwand.com Following the reaction, the solution is cooled, which leads to the crystallization of thallium(III) nitrate trihydrate as a fine white powder. wikipedia.orgorgsyn.org

Reaction Equation: Tl₂O₃ + 6HNO₃ → 2Tl(NO₃)₃ + 3H₂O wikipedia.org

For optimal results, it is recommended to prepare the trihydrate fresh. orgsyn.org The quality of the resulting crystals can be affected by occluded nitric acid, which can be removed by grinding the dried material and redrying it in a vacuum desiccator. orgsyn.org The crystalline structure of thallium(III) nitrate trihydrate is hexagonal and features a nine-coordinate thallium center. wikipedia.orgvulcanchem.com

Thallium Nitrate as a Versatile Precursor in Inorganic Synthesis

Both thallium(I) and thallium(III) nitrates are valuable starting materials for the synthesis of a wide range of other thallium-containing compounds. ceramic-glazes.comamericanelements.com Their solubility and reactivity make them ideal precursors in various chemical transformations. smolecule.com

Thallium nitrate serves as a key precursor for producing other thallium compounds, including oxides, sulfates, and halides. ceramic-glazes.com

Thallium Oxides: Thallium(III) nitrate trihydrate readily hydrolyzes in water to form thallium(III) oxide (Tl₂O₃). wikipedia.orgvulcanchem.com When heated, thallium(I) nitrate can decompose to form thallium oxides. pilgaardelements.com

Thallium Sulfates: Thallium(I) sulfate (B86663) can be synthesized from thallium(I) nitrate. Thallium(I) sulfate is used as a precursor itself, for example, in the production of thallium(I) sulfide (B99878), which has applications in photocells. chemicalbook.com

Thallium Halides: Thallium(I) halides can be formed from thallium(I) nitrate. For example, while hydrochloric acid forms an insoluble thallium(I) chloride layer when reacting with elemental thallium, solution-based routes from thallium(I) nitrate are also utilized. wikipedia.org Thallium(III) is precipitated by iodide to form TlI₃, which upon heating reduces to thallium(I) iodide (TlI). pilgaardelements.com

Table 2: Thallium Nitrate as a Precursor

| Precursor | Target Compound Class | Example Product | Reaction Type | Reference |

| Thallium(III) Nitrate Trihydrate | Oxides | Thallium(III) Oxide (Tl₂O₃) | Hydrolysis | wikipedia.orgvulcanchem.com |

| Thallium(I) Nitrate | Sulfates | Thallium(I) Sulfate (Tl₂SO₄) | Metathesis/Displacement | chemicalbook.com |

| Thallium(III) Nitrate | Halides | Thallium(I) Iodide (TlI) | Precipitation and reduction | pilgaardelements.com |

An Article on the Chemical Compound Thallium Nitrate (Tl(NO₃))

Spectroscopic and Advanced Analytical Characterization of Thallium Nitrate and Derived Systems

Spectroscopic Techniques for Structural and Electronic Elucidation

Advanced spectroscopic techniques are indispensable for characterizing the structural and electronic properties of thallium nitrate (B79036) and its complexes. These methods provide insights into chemical bonding, molecular geometry, and crystalline structure.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the ²⁰⁵Tl nucleus, is a powerful tool for investigating thallium compounds. Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with a nuclear spin of 1/2. cnr.it However, ²⁰⁵Tl is generally preferred due to its higher natural abundance and narrower resonance lines, which result in more sensitive and slightly less broad signals. cnr.ithuji.ac.il

A key application of ²⁰⁵Tl NMR is in chemical shift referencing. An aqueous solution of thallium(I) nitrate (TlNO₃) at infinite dilution is a commonly used reference standard, set to 0 ppm. cnr.itmdpi.com However, it is important to note that thallium chemical shifts are highly sensitive to the chemical environment, including concentration and temperature, which can complicate accurate referencing. researchgate.net Thallium(III) nitrate in aqueous solution is also utilized as an external reference. northwestern.edu The chemical shift range for thallium is extensive, spanning over 6000 ppm, making it a sensitive probe for structural changes. cnr.it

²⁰⁵Tl NMR spectroscopy is instrumental in the structural elucidation of thallium-containing compounds in both solution and solid states. nih.govnih.gov For instance, studies on thallium(III) complexes with halide ions (Cl⁻, Br⁻) have utilized a combination of solution and solid-state ²⁰⁵Tl NMR to identify the formation and geometry of various TlXn³⁻ⁿ complexes. researchgate.net These studies have confirmed the existence of species such as TlCl₅²⁻ and TlCl₆³⁻ in solution. researchgate.net The significant difference in chemical shifts between the solution and solid phases for some complexes, like TlCl₃, indicates structural variations between the two states. researchgate.net Furthermore, ²⁰⁵Tl NMR has been employed to study thallium alkoxides and aryloxides, revealing details about their cubane (B1203433) and polymeric structures in solution. nih.govnih.gov

Table 1: Properties of Thallium NMR Active Nuclei

| Property | ²⁰³Tl | ²⁰⁵Tl |

|---|---|---|

| Spin | 1/2 | 1/2 |

| Natural Abundance | 29.52% | 70.48% |

| Chemical Shift Range | ~5300 ppm | >6000 ppm |

| Reference Compound | TlNO₃ at infinite dilution in H₂O | TlNO₃ at infinite dilution in H₂O |

This table is based on data from multiple sources. cnr.ithuji.ac.il

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative study of thallium nitrate complexes. scielo.br This method is valuable for determining the composition and stability constants of complexes formed between thallium ions and various ligands. scielo.br The principle lies in the absorption of UV or visible light by the complex, which is typically colored or has a distinct absorption spectrum compared to the free ligand or metal ion.

For example, the complexation of thallium(III) with ligands such as azodyes can be monitored by the changes in the UV-Vis spectrum. mdpi.com The formation of a Tl(III)-ligand complex often results in a new absorption band at a different wavelength, accompanied by a color change. mdpi.com By measuring the absorbance at the wavelength of maximum absorption (λmax) for solutions with varying concentrations of the metal ion and ligand, the stoichiometry of the complex can be determined using methods like the mole ratio or continuous variation (Job's plot) methods.

UV-Vis spectrophotometry has been successfully applied to study the interaction of Tl(III) complexes with halide ions (chloride, bromide, iodide). mdpi.com The reaction of a Tl(III)-PAR (4-(2-pyridylazo)resorcinol) complex with halides leads to the formation of more stable thallium(III)-halide complexes and the release of the PAR ligand, causing a distinct color change that can be quantified. mdpi.com This approach allows for the determination of halide concentrations with detection limits in the millimolar to micromolar range. mdpi.com The technique has also been used to investigate the complexation of thallium(I) with dipeptides, where spectrophotometric titrations help in elucidating the formation of 1:1 mononuclear species. scielo.br

Table 2: UV-Vis Spectral Data for Selected Thallium Complexes

| Complex | λmax (nm) | Reference |

|---|---|---|

| [Tl(TmᵗBu)]₂ | 261 | mdpi.com |

| Tl(hino) | 332, 365 (shoulder), 391 | mdpi.com |

This table presents selected data from available research. mdpi.commdpi.com

X-ray diffraction (XRD) is a fundamental technique for the characterization of crystalline materials, including thallium nitrate and its derivatives. It provides crucial information about the crystal structure, phase purity, lattice parameters, and crystallite size of a sample.

The crystal structure of thallium(III) nitrate trihydrate (Tl(NO₃)₃·3H₂O) has been determined to be hexagonal. wikipedia.org In this structure, the thallium atom is nine-coordinate, bonded to three bidentate nitrate ligands and three water molecules. wikipedia.org XRD is the primary method for determining such complex coordination environments in the solid state. Standard powder diffraction patterns for thallium(I) nitrate are available in databases, serving as a reference for phase identification. nist.gov

XRD is also used to characterize the products of reactions involving thallium nitrate. For instance, in the synthesis of novel thallium(III) complexes, single-crystal XRD is used to determine the precise arrangement of atoms, bond lengths, and bond angles, revealing geometries such as disordered square anti-prismatic or distorted tricapped triangular prisms. researchgate.net The technique has been essential in studying a wide variety of thallium(I) compounds, highlighting their rich structural diversity which arises from the flexible coordination numbers of the Tl⁺ ion and the presence of secondary interactions. mdpi.com

Furthermore, XRD can be used to estimate the average crystallite size of nanocrystalline materials using the Scherrer equation. This has been applied to silica-supported thallium(III) nitrate, where the particle size was estimated to be around 90 nm from the broadening of the XRD peaks. researchgate.net

Table 3: Crystallographic Data for Thallium(III) Nitrate Trihydrate

| Parameter | Value |

|---|---|

| Crystal System | Hexagonal |

| Space Group | R3 |

| Lattice Constant 'a' | 11.821 Å |

| Lattice Constant 'c' | 10.889 Å |

| Lattice Volume (V) | 1313.7 ų |

Data sourced from Wikipedia. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Complex Studies

Advanced Analytical Methodologies Employing Thallium Nitrate as a Reagent

Thallium nitrate's reactivity makes it a valuable reagent in various advanced analytical methodologies, particularly for the determination of other chemical species.

Thallium(I) nitrate and thallium(III) perchlorate (B79767) (derived from thallium nitrate) are effective reagents for the quantitative analysis of coexisting halide ions (Cl⁻, Br⁻, I⁻). mdpi.com The principle behind this application is the differential reactivity and stability of thallium-halide complexes or the low solubility of thallium(I) halides.

Potentiometric titration is a common technique used for this purpose. psu.edunih.govpg.edu.pl In this method, a solution containing a mixture of halide ions is titrated with a standard solution of a thallium(I) or thallium(III) salt. An ion-selective electrode (ISE) that is sensitive to the concentration of thallium ions or one of the halide ions is used to monitor the potential change during the titration. The successive precipitation of thallium(I) halides (TlI, TlBr, TlCl) in order of their solubility products allows for the sequential determination of iodide, bromide, and chloride in a single titration.

Another approach involves spectrophotometry, using a Tl(III)-dye complex as a chemosensor. mdpi.com The addition of halide ions to the complex solution causes a substitution reaction, releasing the colored dye. mdpi.com Since the stability of Tl(III)-halide complexes follows the order I⁻ > Br⁻ > Cl⁻, the reaction proceeds sequentially. By monitoring the changes in the UV-Vis spectrum and using chemometric methods like artificial neural networks, it is possible to perform a multicomponent analysis of halide mixtures. mdpi.com This method has been demonstrated to distinguish between and quantify the concentrations of different halide species in a mixture. mdpi.com

Thallium nitrate can serve as a precursor in methods for halogen detection using molecular absorption spectroscopy. This indirect method often involves the generation of a diatomic molecule containing the halogen of interest, whose absorption spectrum can then be measured.

A notable application is in the determination of halogens through the generation of indium monohalides (InCl, InBr, InI). researchgate.netnih.govsfu.ca While not a direct use of thallium nitrate as the primary reagent, the analytical principles are relevant. In such systems, a sample containing halides is introduced into a high-temperature environment (like a furnace or a flame) along with an indium source. The indium reacts with the halogens to form gaseous indium monohalide molecules. researchgate.netresearchgate.net These molecules have characteristic absorption spectra in the UV-Vis region. By measuring the molecular absorption of a specific indium monohalide, the concentration of the corresponding halogen in the original sample can be quantified. The use of thallium salts in conjunction with other metal nitrates, like ammonium (B1175870) nitrate, has been studied to enhance the analytical signal and reduce background interference in techniques like graphite (B72142) furnace atomic absorption spectrometry for thallium itself, and similar principles could be adapted for halogen detection. dergipark.org.tr The formation of volatile molecular halogens or nitryl chloride from halide-nitrate solutions is a known chemical phenomenon that can be exploited analytically. whiterose.ac.uk

Application in Various Advanced Analytical Techniques for Element Determination

Thallium(I) nitrate (TlNO₃) is a crucial compound in analytical chemistry, primarily serving as a high-purity primary standard for the determination of thallium and as a reagent in various analytical methodologies. chemimpex.com Its high solubility in water and stable nature make it an ideal source for generating accurate and reproducible calibration standards essential for quantitative analysis. chemimpex.com The compound finds application across a spectrum of advanced techniques, including atomic spectroscopy, mass spectrometry, and electrochemical methods.

Atomic Absorption Spectrometry (AAS)

In atomic absorption spectrometry, thallium(I) nitrate is the most common source compound for preparing stock and working standards for the quantification of thallium. epa.govepa.gov Both Flame AAS and Graphite Furnace AAS (GFAAS) rely on these standards for calibration. For instance, U.S. EPA methods for water and waste analysis specify the dissolution of a precise mass of thallium(I) nitrate in dilute nitric acid to create a stock solution, from which further dilutions are made. epa.govepa.gov

The determination of thallium by GFAAS can be subject to significant matrix interferences, particularly from chlorides, and spectral interferences from sulfates. rsc.org To mitigate these issues, chemical modifiers are often employed. Research has shown that a combination of palladium and ammonium nitrate can effectively control non-spectral interferences when analyzing thallium in complex matrices like blood or marine sediments. rsc.orgnih.gov In some GFAAS methods, ammonium nitrate is added directly to the sample in the graphite tube to reduce background scattering. usgs.gov

Table 1: Preparation of Thallium Standard Solutions for AAS

| Method | Compound | Preparation Steps | Final Concentration (Thallium) | Source |

| EPA Method 7010 (GFAA) | Thallium(I) nitrate (TlNO₃) | Dissolve 1.303 g in reagent water, acidify with 10 mL conc. HNO₃, and dilute to 1 L. | 1000 mg/L | epa.gov |

| EPA Method 7000B (Flame AAS) | Thallium(I) nitrate (TlNO₃) | Dissolve 1.303 g in reagent water, acidify (to pH ≤ 2) with 10 mL conc. HNO₃, and dilute to 1 L. | 1000 mg/L | epa.gov |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive technique for elemental analysis, capable of detecting thallium at sub-parts-per-trillion levels. dtic.mil In this context, high-purity thallium(I) nitrate is used to prepare the calibration and tuning solutions required for accurate quantification. dtic.mil For example, an analytical method developed by the U.S. Army for detecting thallium and other elements in aqueous samples utilizes a 1000 µg/mL thallium standard prepared from thallium nitrate in 1% nitric acid. dtic.mil

Hyphenated techniques, such as High-Performance Liquid Chromatography-ICP-MS (HPLC-ICP-MS), allow for speciation analysis, distinguishing between different oxidation states or organometallic forms of an element. A method for the simultaneous determination of inorganic arsenic, antimony, and thallium species (Tl(I) and Tl(III)) employed HPLC-ICP-MS, achieving low detection limits. spectroscopyonline.com

Table 2: Performance of HPLC-ICP-MS for Thallium Speciation Analysis**

| Parameter | Tl(I) | Tl(III) |

| Limit of Detection (LOD) | 0.09 µg/L | 0.11 µg/L |

| Limit of Quantification (LOQ) | 0.30 µg/L | 0.37 µg/L |

| Precision (RSD, %) | 4.2 | 4.9 |

| Recovery (%) | 95-104 | 92-102 |

| Data sourced from a study on simultaneous determination of As, Sb, and Tl species in river water. spectroscopyonline.com |

Electrochemical Analysis

Electrochemical methods offer a sensitive and cost-effective alternative for thallium determination. Thallium(I) nitrate is used as the standard for calibration in these techniques. One study compared differential pulse anodic stripping voltammetry (DPASV) with flameless AAS for determining thallium in urine, using an analytical grade thallium(I) nitrate standard. sci-hub.se The DPASV method was found to be simple and accurate without requiring sample pretreatment. sci-hub.se

Potentiometry using ion-selective electrodes (ISEs) is another application. A modified carbon paste electrode has been developed for the selective determination of Tl(I) ions. researchgate.net This electrode was successfully used as an indicator electrode in the potentiometric titration of a 0.01 M thallium(I) nitrate solution with a standard EDTA solution. researchgate.net

Table 3: Comparison of DPASV and AAS for Thallium in Urine

| Parameter | Differential Pulse Anodic Stripping Voltammetry (DPASV) | Flameless Atomic Absorption Spectrometry (AAS) |

| Sample Pretreatment | Not required | Solvent extraction necessary |

| Detection Limit | 50 nmol/L | Not specified, but linearity was limited |

| Precision (RSD) | 4.2% for 2.40 µmol/L | Not specified |

| Correlation | Good correlation between the two methods | Good correlation between the two methods |

| Data sourced from a comparative study on thallium determination in urine. sci-hub.se |

Complexometric Titration

Thallium(I) nitrate also serves as the starting material for preparing thallium(III) solutions used in classical analytical methods like complexometric titrations. Thallium(I) is first oxidized to thallium(III), which is then determined. A rapid and selective complexometric method involves complexing Tl(III) with an excess of EDTA. researchgate.net The unreacted EDTA is back-titrated with a standard zinc sulfate (B86663) solution. A demasking agent, such as mercaptoethane, is then added to selectively release the EDTA from the Tl-EDTA complex, and the liberated EDTA is again titrated. researchgate.net Research has demonstrated this method to be accurate and reproducible for determining thallium in thallium(III) nitrate solutions. researchgate.netresearchgate.net

Table 4: Determination of Thallium in Thallium(III) Nitrate Solution via Complexometric Titration

| Thallium Taken (mg) | Thallium Found (mg) | Relative Error (%) | Relative Standard Deviation (%) |

| 4.00 | 3.98 | -0.50 | 0.68 |

| 18.00 | 18.09 | +0.50 | 0.45 |

| 40.00 | 40.15 | +0.37 | 0.31 |

| 80.00 | 79.68 | -0.40 | 0.26 |

| Average of six determinations. researchgate.net |

Computational Chemistry and Theoretical Studies on Thallium Nitrate Systems

Electronic Structure Calculations and Their Implications

Density Functional Theory (DFT) Applications to Thallium Nitrate (B79036) and Related Compounds

Density Functional Theory (DFT) serves as a critical tool for investigating the electronic structure and properties of thallium nitrate and associated compounds at the quantum level. nih.gov DFT calculations are frequently used to model molecular crystals and can predict material properties that can be experimentally validated. nih.gov

Studies have applied DFT to understand the interactions of thallium compounds with other molecules. For example, the oxidation of calix researchgate.netarene to p-quinone can be achieved using thallium(III) nitrate, and computational methods like DFT are used to analyze the intermolecular interactions in the resulting crystal structures. mdpi.com While specific DFT studies focusing solely on the electronic structure of isolated thallium(I) nitrate are not extensively detailed in readily available literature, the methodology is widely applied to thallium-containing systems. For instance, DFT has been used to investigate the binding of rare earth nitrate complexes to various materials, demonstrating the method's utility in understanding nitrate interactions. iastate.edursc.org Thallium(III) nitrate supported on silica (B1680970) gel has been shown to be an effective reagent for the oxidation of alcohols, a process where understanding the electronic interactions is key. researchgate.net

Band Structure and Fermi Surface Analyses of Thallium and its Compounds

The band structure and Fermi surface are fundamental to understanding the electronic behavior of materials. For metallic thallium, these have been calculated using methods like the relativistic orthogonalized-plane-wave formalism. aps.org The electronic configuration of a thallium atom is [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p¹, with the 6p orbitals forming the bands around the Fermi level. arxiv.orgamericanelements.com

First-principles calculations show that thallium's band structure is topologically non-trivial, which is significant for its potential properties. arxiv.org The calculations reveal that spin-orbit coupling (SOI) is strong in thallium and plays a crucial role in its electronic structure, opening a large gap in what would otherwise be a nodal line. arxiv.org The Fermi surface of thallium has been described as consisting of a third-band hole surface and fourth- and fifth-band electron surfaces. lsu.edu Experimental techniques such as the radio-frequency size effect (RFSE) have been used to measure the extremal calipers of the Fermi surface, providing data to construct detailed models. lsu.edu While these detailed analyses focus on metallic thallium, they provide a foundational understanding applicable to its compounds, including thallium nitrate. The band structure of related compounds, such as the pseudo-one-dimensional thallium molybdenum selenide (B1212193) (TlMo₃Se₃), has also been calculated, showing a singly degenerate band crossing the Fermi level, which is consistent with observed superconducting properties. mpg.de

Investigation of Electron Energy-Wavevector Dispersion Relations

The electron energy-wavevector dispersion relation, E(k), is a graphical representation of the electronic band structure and is crucial for determining a material's transport properties. mit.edu For thallium, the band structure has been calculated and presented graphically along lines of symmetry, showing how electron energy varies with the wavevector. aps.org These dispersion curves are derived from theoretical models and are essential for understanding the material's metallic character and complex Fermi surface. aps.orgarxiv.org The dispersion relation for free electrons follows a simple parabolic curve, but within a crystal's periodic potential, this is modified, leading to the formation of energy bands and band gaps. mit.edu In thallium, the strong spin-orbit interaction significantly alters the dispersion, breaking degeneracies and opening gaps. arxiv.org The investigation of these relations helps in interpreting experimental results from techniques like angle-resolved photoemission spectroscopy (ARPES) which directly probe the band structure of materials like thallium bilayers. nih.gov

Theoretical Insights into the Role of Electronic Structure in Catalytic Processes (e.g., nitrate reduction)

Theoretical studies provide valuable insights into how the electronic properties of thallium influence catalytic reactions, such as the electrochemical reduction of nitrate (NO₃⁻). The reduction of nitrate is a significant process for both environmental remediation and ammonia (B1221849) synthesis. rsc.org Thallium has been studied as a component in composite catalysts for this purpose. For example, copper-thallium composite electrodes have shown higher electrocatalytic activity for the reduction of nitrate and nitrite (B80452) compared to pure copper or thallium films. researchgate.net

Theoretical models suggest that thallium can act as a promoter, enhancing the adsorption of nitrate and nitrite ions onto the catalyst's surface, which increases the cathodic currents. researchgate.net In some systems, the catalytic reduction of nitrate to ammonia is mediated by Tl²⁺ ions during the electrodeposition of thallium. researchgate.net DFT calculations on various catalytic systems for nitrate reduction help elucidate reaction mechanisms and the role of different metal components. While direct DFT studies on thallium nitrate's catalytic role are less common, the principles derived from studies on related systems are applicable. For instance, understanding how dopants or co-catalysts alter the electronic structure of the primary catalyst is key to improving reaction efficiency and selectivity. rsc.org

Molecular Modeling and Simulation of Thallium Nitrate Interactions and Reaction Pathways

Molecular modeling and simulation techniques are employed to study the interactions of thallium nitrate at an atomic level. These methods can provide details on binding geometries, interaction energies, and electronic changes during molecular interactions.

A notable example involves the use of DFT to study the interaction between a thallium(I) nitrate molecule and a fullerene (C₂₀). One study investigated the binding structures and electronic states of lithium ions and atoms on the surface of a C₂₀ fullerene, demonstrating the methodology for such interactions. researchgate.net Similar computational approaches can be applied to thallium nitrate systems. For instance, the interaction of fullerenes with various contaminants is an active area of research where DFT is used to model adsorption and sensing mechanisms. nih.gov

Although a specific study modeling the reaction pathways of thallium nitrate was not found in the search results, the tools for such investigations are well-established. For example, modeling is used to understand intermolecular interaction energies in crystal structures, such as those formed after oxidation reactions using thallium(III) nitrate. mdpi.com These models calculate electrostatic and dispersion energy components to visualize the interaction topology within the crystal. mdpi.com

The following table presents data from a DFT study on a related system, the adsorption of the drug 5-fluorouracil (B62378) (5FU) onto a titanium-enhanced boron nitride (TiBN) fullerene, illustrating the type of data generated from such simulations. biointerfaceresearch.com

| Interacting Complex | Adsorption Energy (eV) | Type of Interaction |

| 5FU@TiBN (Config. 1) | -1.85 | O...Ti |

| 5FU@TiBN (Config. 2) | -1.77 | O...Ti, C...Ti |

| 5FU@TiBN (Config. 3) | -1.45 | F...Ti |

| 5FU@TiBN (Config. 4) | -1.09 | H...B |

| 5FU@TiBN (Config. 5) | -1.01 | O...Ti |

| 5FU@TiBN (Config. 6) | -0.98 | O...Ti |

This table is illustrative of data from molecular modeling studies on related systems and does not represent thallium nitrate itself.

Applications of Thallium Nitrate in Advanced Materials Science

High-Temperature Superconductors

The discovery of high-temperature superconductivity in cuprate (B13416276) ceramics has led to intensive research into materials that can exhibit zero electrical resistance at temperatures significantly above absolute zero. Thallium-based cuprates are among the most promising, with some of the highest known transition temperatures (Tc).

Synthesis of Thallium-Based Cuprate Superconducting Materials (e.g., Tl-Ca-Ba-Cu-O systems)

Thallium nitrate (B79036) has been explored as a starting material in the synthesis of thallium-based cuprate superconductors, such as those in the Tl-Ca-Ba-Cu-O (TCBCO) system. ntu.edu.tw These materials are known for their high superconducting transition temperatures. dtic.mil The general formula for these compounds is often represented as TlmA2Can-1CunO2n+m+2, where A can be Ba or Sr, m is 1 or 2, and n represents the number of copper-oxide layers. dtic.mil

Several synthesis routes have been developed to produce these complex oxides. One approach involves the preparation of a precursor powder. For instance, a Ca-Ba-Cu-O precursor can be prepared using a citrate (B86180) gel method, which is then mixed with thallium oxide for the final sintering process. ntu.edu.tw Another method involves the evaporation of aqueous solutions of strontium-barium-calcium-copper nitrates followed by calcination to create a precursor material. scribd.com

However, the use of thallium nitrate directly in some synthesis methods, like the gel method, has presented challenges. The volatile nature of thallium(III) nitrate can lead to the formation of non-superconducting, semiconductor-like materials due to the inability to properly form thallium oxide within the compound. ntu.edu.tw To circumvent the high volatility and toxicity of thallium compounds, processes are often carried out in controlled environments, such as sintering inside a silver foil under flowing oxygen. scribd.comosti.gov

The synthesis of phase-pure Tl-based superconductors is notoriously difficult due to the volatility of thallium and the existence of multiple superconducting phases with different compositions and properties. osti.gov Chemical preparation techniques, such as precipitation from aqueous solutions, have been developed to enhance phase purity by mixing the constituent metals on a near-atomic scale. osti.govosti.gov

The formation of specific phases, such as Tl-2223 (Tl2Ba2Ca2Cu3O10+δ), is highly dependent on the synthesis conditions, including temperature, time, and atmosphere. soton.ac.uk For example, the Tl-1223 phase is typically formed at temperatures above 905°C. scispace.com The synthesis often involves a two-step process where a precursor containing the other elements is first prepared and then reacted with a thallium source. osti.govgoogle.comgoogle.com

Impact of Thallium Nitrate as a Starting Material on Superconducting Properties

The choice of starting materials, including the form of the thallium precursor, significantly influences the resulting superconducting properties of the final material. While direct use of thallium nitrate can be problematic due to its volatility, its derivatives and controlled reactions are central to forming the desired superconducting phases. ntu.edu.tw The reactivity of chemically prepared powders, which can originate from nitrate solutions, has been shown to be higher than conventionally prepared mixed-oxide precursors, leading to a more efficient formation of the desired superconducting phases. osti.gov

The superconducting properties, such as the critical transition temperature (Tc) and critical current density (Jc), are intimately linked to the phase purity and crystal structure of the material. soton.ac.ukscispace.com For example, the partial substitution of fluorine for oxygen, which can be influenced by the synthesis route starting from nitrate precursors, has been shown to increase both Tc and Jc in (Tl0.5Pb0.5)Sr1.6Ba0.4Ca2Cu3OyFx superconductors. scispace.com

The final properties of the superconductor are also sensitive to post-synthesis treatments like annealing in different atmospheres (e.g., oxygen or argon), which can alter the oxygen content and, consequently, the carrier concentration and Tc. soton.ac.uk The synthesis conditions, including the precursor type, directly impact the formation of these phases and their superconducting characteristics. soton.ac.uk

Theoretical and Experimental Investigation of the Role of Cation Oxidation State and Electronegativity in Superconductive Interaction Charge

The superconducting properties of thallium-based cuprates are governed by complex electronic interactions. A key factor is the "superconducting interaction charge fraction" (σ), which is influenced by the elemental electronegativity and the oxidation state of the cations in the structure, particularly thallium. arxiv.orgarxiv.org

Thallium's comparatively low electronegativity (1.62 on the Pauling scale) is a crucial factor that distinguishes it from other elements like bismuth (2.02). researchgate.netresearchgate.net This lower electronegativity facilitates charge transfer along the c-axis of the crystal structure, leading to conducting TlO layers and a smaller effective mass anisotropy compared to their bismuth-based counterparts. researchgate.net This enhanced charge transfer contributes to higher σ values and, consequently, higher optimal transition temperatures (Tc0) in Tl-based cuprates. arxiv.orgarxiv.org

The oxidation state of thallium also plays a significant role. Thallium can exist in both +1 and +3 oxidation states within the same compound. osti.govarxiv.orgarxiv.org The presence of Tl+1 is associated with a marked enhancement in the superconducting interaction charge fraction (σ). arxiv.orgarxiv.org For instance, in the mixed-valence compound TlBa2Ca2Cu3O9±δ, it is predicted that at optimal doping, the fractional content of Tl+1 is about one-third. arxiv.orgarxiv.org In contrast, for the optimal Tl2Ba2Caη–1CuηO2η+4 compounds (where η = 1, 2, 3), the thallium oxidation state is at or near +3, resulting in a fundamental σ value similar to that of YBa2Cu3O6.92. arxiv.orgarxiv.org

The wide range of observed Tc0 in Tl-based cuprates, from 37 K in Tl0.7LaSrCuO5 to 133.5 K in TlBa2Ca2Cu3O9±δ, can be systematically understood through a model where Tc0 is proportional to the square root of the product of σ and the number of CuO2 layers (η), among other factors. arxiv.orgarxiv.orgresearchgate.net This model demonstrates that the interplay between cation oxidation state and electronegativity is fundamental to the high-temperature superconductivity observed in these materials.

Structural Characterization and Resistivity Studies of Thallium-Based High-Tc Cuprates

The Tl-Ca-Ba-Cu-O system contains several distinct superconducting phases, each with a unique crystal structure. osti.gov These phases are generally characterized by one or two Tl-O layers separating stacks of two or three Cu-O sheets. osti.gov Two of the most studied phases are Tl2Ca2Ba2Cu3O10+δ (Tl-2223) and Tl2Ca1Ba2Cu2O8+δ (Tl-2122), both of which can exhibit onset transition temperatures near 120 K and zero resistivity around 100 K. aps.orgresearchgate.net

X-ray diffraction is a primary tool for identifying these phases. The Tl-2223 phase has a pseudotetragonal unit cell with approximate dimensions of 5.40 Å × 5.40 Å × 36.25 Å, while the Tl-2122 phase has a similar base but a shorter c-axis of about 29.55 Å. aps.orgresearchgate.net The structure of these materials is very sensitive to the oxygen content, which can be altered by annealing. soton.ac.uk While the in-plane 'a' lattice parameter remains relatively constant due to the rigidity of the Cu-O bonds, the 'c' lattice parameter can change significantly with oxygen content. soton.ac.uk

Resistivity measurements are crucial for determining the superconducting transition temperature (Tc). For example, a Tl-Ca-Ba-Cu-O compound with the nominal composition TlCa3BaCu3Oy showed an onset of superconductivity around 155 K and achieved zero resistance at 123 K. ntu.edu.tw The thermoelectric power of Tl-Ca-Ba-Cu-O superconductors has been found to be positive, with a temperature dependence similar to that of rare-earth-based oxide superconductors. aps.org

The microstructure of these materials, which is influenced by the synthesis process, also plays a critical role in their transport properties. Melt-processed bulk ceramics of Tl-2223 have shown transport critical current densities (Jc) greater than 5000 A/cm² at 76 K, indicating strong intergranular links. osti.gov Thin films of Tl-2223 have achieved even higher Jc values, up to 240,000 A/cm² at 76 K. osti.gov

Table of Superconducting Transition Temperatures for Various Thallium-Based Cuprates

| Compound | Optimal Transition Temperature (Tc0) | Reference |

|---|---|---|

| TlBa2Ca2Cu3O9±δ | 133.5 K | arxiv.orgarxiv.orgresearchgate.net |

| Tl2Ca2Ba2Cu3O10+δ (Tl-2223) | ~125 K | osti.gov |

| TlCa3BaCu3Oy | 123 K (zero resistance) | ntu.edu.tw |

| Tl-Ca-Ba-Cu-O system | 118 ± 3 K | aps.org |

| TlBa1.2La0.8CuO5 | 45.4 K | arxiv.orgarxiv.org |

| Tl0.7LaSrCuO5 | 37 K | arxiv.orgarxiv.orgresearchgate.net |

Optical Materials Science

Beyond superconductivity, thallium nitrate finds applications in the fabrication of specialized optical materials, particularly for guiding light in optical fibers.

Fabrication of Optical (Waveguide) Fiber Materials

Thallium nitrate is used in the fabrication of optical waveguides in glass through a process called ion exchange. optica.org This technique involves replacing ions originally present in the glass substrate, typically sodium (Na+), with other ions from a molten salt bath. optica.orgaip.org Thallium ions (Tl+), along with other ions like silver (Ag+) and various alkali metals, can be exchanged into glasses to create a region of higher refractive index, which is the fundamental principle of a waveguide. optica.orgaip.org

While thallium nitrate has a relatively low melting point, which is advantageous for the ion-exchange process, it tends to produce a large change in the refractive index. optica.org This property can be beneficial for certain applications but may be too high for others, such as single-mode waveguides which require more precise control over the index change. optica.org To achieve this control, thallium nitrate can be used in mixtures with other nitrate salts. optica.org

The ion-exchange process using thallium-containing molten salts allows for the creation of gradient-index lenses and other optical components. google.com The diffusion of thallium ions into the glass matrix is controlled by the temperature of the molten salt bath and the duration of the treatment. google.com This process is integral to manufacturing optical components for applications in optical information recording and transmission. google.com

Synthesis of Thallium-Doped Crystals and Glasses for Infrared Optics and Imaging Systems

Thallium nitrate is a key precursor in the creation of thallium-doped crystals and glasses that are essential for advanced infrared (IR) optics and imaging technologies. The incorporation of thallium ions into different host materials results in substances with superior performance in the mid- to far-infrared spectral regions.

A significant application of thallium nitrate is in the development of thallium-doped alkali halide crystals, most notably thallium bromoiodide (KRS-5) and thallium chlorobromide (KRS-6). These crystals are known for their wide transmission range in the infrared spectrum, which extends to approximately 40 micrometers. The synthesis often involves a melt-growth technique where high-purity thallium compounds, which can be derived from thallium nitrate, are key starting materials. The resulting crystals are relatively insoluble in water and non-hygroscopic, making them suitable for applications like attenuated total reflectance (ATR) spectroscopy, as well as for manufacturing IR windows and lenses.

In addition to crystalline materials, thallium nitrate is also used to produce specialty glasses, including chalcogenide glasses. These glasses are based on sulfur, selenium, and tellurium and can be doped with thallium to alter their optical and physical characteristics. The addition of thallium can lead to a higher refractive index and improved transmission in the long-wave infrared (LWIR) region. The synthesis process involves melting the constituent elements, including a thallium compound derived from thallium nitrate, in a sealed, inert environment. These thallium-doped chalcogenide glasses are crucial for thermal imaging cameras, night vision systems, and other IR sensing devices.

The table below provides a summary of key thallium-doped materials and their applications in infrared optics.

| Material | Common Name | Key Properties | Applications |

| Thallium Bromoiodide | KRS-5 | Wide IR transmission (up to ~50 µm), relatively water-insoluble, non-hygroscopic. | ATR spectroscopy, IR windows, lenses, night vision devices. |

| Thallium Chlorobromide | KRS-6 | Wide IR transmission (up to ~30 µm), colorless. | IR optical components. |

| Thallium-Doped Chalcogenide Glasses | - | High refractive index, enhanced LWIR transmission. | Thermal imaging, night vision, IR sensors. |

Optical Properties of Thallium Selenide (B1212193) and Thallium Sulfide (B99878) Thin Films

Thallium nitrate is frequently employed as a precursor in the synthesis of thallium-based chalcogenide thin films, such as thallium selenide (TlSe) and thallium sulfide (Tl₂S). These films exhibit distinct optical properties, particularly their optical band gap, which is a crucial factor for their use in various optoelectronic devices.

Thallium Selenide (TlSe) Thin Films

Thallium selenide thin films can be produced through methods like chemical bath deposition, where thallium nitrate serves as a source of thallium ions. The optical band gap of these films, which determines their absorption characteristics, is typically in the near-infrared region. Research indicates that TlSe thin films have a direct optical band gap in the range of approximately 0.73 to 0.84 eV. This positions TlSe as a promising material for applications in near-infrared photodetectors and other optoelectronic components that operate within this spectral range.

Thallium Sulfide (Tl₂S) Thin Films

Thallium sulfide thin films, also synthesized from precursors like thallium nitrate, have been explored for their optical properties. Tl₂S is a semiconductor with a direct band gap, making it suitable for applications in photoconductive and photovoltaic devices. Studies have reported that Tl₂S thin films possess an indirect optical band gap of about 1.0 eV. In some cases, a direct band gap of approximately 1.12 eV has been observed. The ability of Tl₂S to absorb a significant portion of the solar spectrum makes it a candidate for use as an absorber layer in thin-film solar cells.

The following interactive data table summarizes the typical optical band gap values for these thin films.

| Thin Film Material | Typical Optical Band Gap (eV) | Band Gap Type |

| Thallium Selenide (TlSe) | 0.73 - 0.84 | Direct |

| Thallium Sulfide (Tl₂S) | ~1.0 | Indirect |

| Thallium Sulfide (Tl₂S) | ~1.12 | Direct |

Semiconductor Technology

Thallium nitrate holds a specialized but important position in semiconductor technology. It serves as a precursor for introducing thallium into various semiconductor materials, which allows for the fine-tuning of their electronic and optical properties for specific high-performance uses.

Utilization in the Production of Specialized Electronic Components and Semiconductors

Thallium nitrate is used in the manufacturing of certain specialized electronic components and semiconductors where the distinct properties of thallium are beneficial. A key application is in the production of thallium-containing thermoelectric materials. These materials have the ability to convert heat directly into electricity and vice versa. The introduction of thallium, often from a thallium nitrate source during synthesis, can improve the thermoelectric figure of merit (ZT) of materials such as lead telluride (PbTe). Thallium creates resonant energy states within the valence band, which boosts the Seebeck coefficient without significantly compromising electrical conductivity, leading to better thermoelectric efficiency.

Additionally, thallium compounds derived from thallium nitrate are explored for use in radiation detectors. Thallium-activated sodium iodide (NaI(Tl)) scintillators are a well-known example, although the direct use of nitrate in the final production stages is less common than the use of thallium halides. These detectors are highly effective at detecting gamma rays and are used in medical imaging, nuclear physics, and environmental monitoring.

In the field of advanced semiconductors, thallium is being researched for its potential in creating topological insulators. These materials act as insulators in their interior but have conducting states on their surface. Thallium-based compounds, such as thallium bismuth selenide (TlBiSe₂), are notable examples. The synthesis of these complex materials can involve the use of thallium nitrate as a high-purity source of thallium to ensure the precise stoichiometry needed to achieve the desired topological properties. These materials show promise for applications in spintronics and quantum computing.

Environmental Geochemistry and Chemical Speciation of Thallium

Biogeochemical Cycling of Thallium in Aquatic and Terrestrial Ecosystems

The movement and transformation of thallium through the environment are governed by a series of interconnected biogeochemical processes. These cycles determine the element's fate in water, soil, and living organisms.

Thallium is introduced into the environment from both natural and human-related activities. cdc.gov Natural sources include the weathering of rocks and minerals that contain thallium. canada.ca It is found in the Earth's crust at an average concentration of about 0.7 parts per million and is associated with sulfide (B99878) ores of metals like zinc, copper, lead, and iron, as well as in coal. canada.ca Volcanic eruptions and forest fires also contribute to the natural mobilization of thallium. canada.capublish.csiro.au

Anthropogenic, or human-caused, sources are primarily linked to industrial activities. canada.ca The smelting and refining of sulfide ores are significant contributors, as thallium is often a byproduct. canada.cacanada.ca Coal combustion for electricity generation releases thallium into the atmosphere, which then deposits onto land and water. cdc.govcanada.ca Cement production is another major industrial source of thallium release. cdc.gov While global thallium production is relatively low, estimated at under 8 tonnes in 2020, its incidental release from these industrial processes is a primary concern. canada.cacanada.ca Thallium compounds, including thallium nitrate (B79036), have had various industrial applications, such as in the manufacturing of optical fibers, semiconductors, and as catalysts in chemical synthesis, though many of these uses have been curtailed due to toxicity concerns. canada.caepa.gov

Table 1: Major Sources of Thallium in the Environment

| Source Type | Specific Examples |

|---|---|

| Natural | Weathering of thallium-bearing minerals and rocks. canada.ca |

| Volcanic emissions. publish.csiro.auunipd.it | |

| Forest fires. canada.cacanada.ca | |

| Anthropogenic | Smelting and refining of sulfide ores (e.g., zinc, lead, copper). canada.cacanada.ca |

| Coal combustion in power plants. cdc.gov | |

| Cement manufacturing. cdc.gov | |

| Wastewater from industrial processes. canada.camdpi.com |

Once in the environment, thallium undergoes various transformations and transport processes. Microorganisms play a significant role in the biogeochemical cycling of thallium. researchgate.net Certain bacteria, including iron- and sulfur-oxidizing and reducing bacteria, are involved in the weathering of thallium-rich sulfide minerals, which can mobilize thallium. researchgate.net Studies have identified several bacterial genera, such as Geobacter, Sphingomonas, and Thiobacillus, as being important in the biogeochemical cycling of thallium in polluted river sediments. researchgate.netnih.gov These microbes can influence the speciation and mobility of thallium in their environment. researchgate.netuark.edu

The interaction of thallium with natural organic matter (NOM), such as humic and fulvic acids, is another critical process. list.luresearchgate.net Thallium(I) can form complexes with NOM, although studies suggest this complexation is relatively low compared to other heavy metals. list.luresearchgate.net In river and lake waters, Tl-NOM complexes may constitute about 15% of the total dissolved Tl(I) species. list.luresearchgate.net This complexation can affect thallium's transport and bioavailability. wisdomlib.orgmdpi.com The presence of organic matter can also influence the redox transformation of thallium, with some studies showing that reactive organic moieties can reduce Tl(III). researchgate.net

Thallium can be transferred from the water column to sediments through various mechanisms. canada.ca The precipitation of insoluble Tl(III) hydroxides can remove thallium from water. canada.cacanada.ca Adsorption onto mineral surfaces, particularly manganese and iron oxides, is also a key process for thallium removal from the water column. ccme.ca However, under anoxic (low oxygen) conditions in sediments, Tl(III) can be reduced back to the more mobile Tl(I), potentially leading to its remobilization into the overlying water. canada.cacanada.ca The accumulation of thallium in sediments is a significant concern, as these can act as long-term sources of contamination. mdpi.comnih.gov

The study of stable thallium isotopes (²⁰⁵Tl and ²⁰³Tl) provides a powerful tool for tracing the sources and biogeochemical cycling of thallium in the environment. Isotope fractionation, the partitioning of isotopes between different chemical species or phases, can occur during various physical, chemical, and biological processes. By measuring the isotopic composition of thallium in different environmental compartments (water, sediment, organisms), scientists can gain insights into the processes that have acted upon it.

For instance, research has shown that the adsorption of thallium onto manganese oxides can lead to significant isotope fractionation. This knowledge can be used to trace the redox cycling of thallium in aquatic systems. Isotopic analysis of sediments has been used to track the long-term fate of thallium from natural ore deposits. cirad.fr Furthermore, some studies have suggested that biological processes, such as uptake by phytoplankton, could potentially lead to isotopic fractionation, which might be recorded in sediments. nsf.gov However, the remineralization of biomass in the water column may limit the preservation of this isotopic signature in the sedimentary record. nsf.gov

Investigation of Biogeochemical Cycling Processes (e.g., microbial involvement, organic matter complexation and transfer to sediment)

Chemical Speciation Analysis of Thallium in Environmental Matrices

Understanding the chemical form or "speciation" of thallium is crucial because the mobility, bioavailability, and toxicity of thallium depend heavily on its oxidation state. publish.csiro.au

A variety of analytical techniques have been developed to determine the different species of thallium in environmental samples. rsc.org Due to the low concentrations of thallium typically found in the environment, these methods often require a preconcentration step. researchgate.netchemicke-listy.cz

High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful and widely used technique for thallium speciation. publish.csiro.aunih.gov This method separates the different thallium species (Tl(I) and Tl(III)) using HPLC, and then the highly sensitive ICP-MS is used for detection and quantification. publish.csiro.auspectroscopyonline.com HPLC-ICP-MS allows for the simultaneous determination of multiple thallium species in various matrices, including water and biological samples. nih.govspectroscopyonline.combohrium.com

Spectrofluorimetry offers a sensitive and selective method for thallium determination. rsc.org This technique is based on the reaction of thallium with a specific reagent to form a fluorescent compound. rsc.org The intensity of the fluorescence is then measured to determine the thallium concentration. rsc.org It has the advantage of being a relatively simple and less expensive technique compared to ICP-MS. rsc.org

Voltammetry , particularly anodic stripping voltammetry (ASV), is another sensitive electrochemical technique used for thallium speciation. rsc.orgmdpi.com In ASV, thallium is preconcentrated onto an electrode and then stripped off, generating a current that is proportional to its concentration. mdpi.com This method can achieve very low detection limits. mdpi.com

Other techniques that have been employed for thallium speciation include flame atomic absorption spectrophotometry (AAS), electrothermal atomic absorption spectrophotometry (EAAS), and spectrophotometry. rsc.org

Table 2: Analytical Techniques for Thallium Speciation

| Technique | Principle | Advantages |

|---|---|---|

| HPLC-ICP-MS | Chromatographic separation followed by mass spectrometric detection. publish.csiro.aunih.gov | High sensitivity, high selectivity, ability to analyze complex matrices. publish.csiro.aunih.gov |

| Spectrofluorimetry | Formation of a fluorescent complex with a specific reagent. rsc.org | High sensitivity, simplicity, lower cost. rsc.org |

| Voltammetry (ASV) | Electrochemical preconcentration and stripping. mdpi.com | Very low detection limits, relatively inexpensive equipment. mdpi.com |

Thallium primarily exists in two oxidation states in the environment: monovalent thallous (Tl(I)) and trivalent thallic (Tl(III)). canada.cacanada.ca

Tl(I) is the more stable and common form of thallium in most natural waters. publish.csiro.aucanada.cafrontiersin.org It is highly soluble and relatively mobile in aquatic environments. canada.cacanada.ca Due to its chemical similarities to potassium ions (K⁺), Tl(I) can be readily taken up by plants and other organisms. ccme.cafrontiersin.org

Tl(III) is generally less stable than Tl(I) in aqueous solutions and tends to hydrolyze to form insoluble hydroxides, such as Tl(OH)₃, which can precipitate out of the water column. canada.cacanada.catandfonline.com However, Tl(III) can form stable complexes with certain ligands, such as chlorides and organic matter, which can increase its solubility and persistence in the environment. wisdomlib.orgnih.gov In organic compounds, Tl(III) is often more stable than Tl(I). chemicke-listy.cz Although less abundant, Tl(III) is considered to be significantly more toxic than Tl(I). publish.csiro.aupublish.csiro.au

The distribution of Tl(I) and Tl(III) is influenced by environmental factors such as pH and redox potential (Eh). tandfonline.com In reducing environments, Tl(I) is the dominant species. tandfonline.com In highly oxidizing environments, Tl(III) species can become more prevalent. tandfonline.com The presence of sunlight and certain metal ions, like iron(III), can also promote the oxidation of Tl(I) to Tl(III).

Interactions of Thallium Species with Environmental Components (e.g., sediments, dissolved organic matter)

The mobility, bioavailability, and ultimate fate of thallium (Tl) in the environment are profoundly influenced by its interactions with various solid and dissolved components. The primary species of concern are the monovalent thallous ion (Tl⁺) and the trivalent thallic ion (Tl³⁺), which exhibit markedly different geochemical behaviors. This section explores the detailed research findings on the interactions of these thallium species with crucial environmental matrices such as sediments and dissolved organic matter.

The retention and transport of thallium in soils and aquatic systems are largely governed by sorption processes onto mineral surfaces and complexation with organic molecules. ethz.chmdpi.com Key environmental components that interact with thallium include clay minerals, metal oxides (particularly manganese and iron oxides), and dissolved organic matter (DOM). nih.gov

Interaction with Sediments and Soil Minerals

Sediments and the mineral components of soil are major sinks for thallium in the environment. inrs.ca The extent and mechanism of thallium retention depend on the specific mineralogy, the chemical speciation of thallium, and the prevailing physicochemical conditions such as pH. mdpi.com

Clay Minerals:

Clay minerals, especially 2:1 phyllosilicates like illite (B577164), smectite, and vermiculite, are critical in controlling thallium mobility due to their cation exchange capacity. mdpi.comnih.gov The monovalent Tl⁺ ion, having an ionic radius similar to that of the potassium ion (K⁺), can be strongly adsorbed onto these minerals. frontiersin.orgacs.org

Research has demonstrated that illite, a common micaceous clay mineral, exhibits a particularly high affinity for Tl⁺. acs.orgkit.edu The adsorption mechanism involves multiple sites on the illite structure:

Frayed Edge Sites: These are high-affinity sites located at the weathered edges of illite particles where Tl⁺ can be strongly bound, often in a dehydrated form. nih.govresearchgate.net

Planar Sites: These are lower-affinity sites on the flat surfaces of the mineral. nih.govresearchgate.net

Interlayer Sites: Tl⁺ can also become fixed in the interlayers of illite, similar to cesium (Cs⁺), leading to long-term sequestration. kit.edu

Studies comparing different clay minerals have shown that illite has a greater affinity for thallium than smectite. The competition with other cations, such as K⁺ and ammonium (B1175870) (NH₄⁺), significantly affects Tl⁺ sorption, with higher concentrations of these competing ions reducing thallium uptake by clay minerals. acs.orgkit.edu

Table 1: Thallium(I) Adsorption Affinity on Various Clay Minerals

| Mineral | Adsorption Affinity for Tl(I) | Primary Adsorption Mechanism | Key Findings | References |

|---|---|---|---|---|

| Illite | High | Cation exchange at frayed edge, planar, and interlayer sites | Shows a higher affinity for Tl⁺ compared to smectite. Strong competition with K⁺ and NH₄⁺. | acs.orgkit.edukit.edu |

| Smectite | Low to Moderate | Cation exchange, primarily on external surfaces and in hydrated interlayers | Lower affinity for Tl⁺ compared to illite. Adsorption is reversible. | nih.gov |

| Vermiculite | High | Inner-sphere adsorption in collapsed interlayers | Tl⁺ uptake can create new high-affinity wedge sites. | nih.gov |

| Muscovite | Intermediate | Inner-sphere adsorption on planar surfaces | Adsorption occurs via complexation onto siloxane cavities. | nih.govresearchgate.net |

Manganese and Iron Oxides:

Manganese (Mn) and iron (Fe) oxides are highly effective scavengers of thallium in soils and sediments. nih.govfrontiersin.org Their role is particularly significant because they can facilitate redox transformations of thallium.

Manganese oxides, such as birnessite, are among the strongest natural oxidants and can oxidize the more mobile Tl(I) to the less soluble Tl(III). mdpi.comfrontiersin.org This process dramatically enhances thallium retention, as the resulting Tl(III) readily precipitates as Tl₂O₃ or Tl(OH)₃ or forms strong surface complexes. frontiersin.orgresearchgate.net Studies have identified several mechanisms for Tl sorption by Mn oxides:

Oxidation of Tl(I) to Tl(III) and subsequent complexation on vacancy-containing birnessite. kit.edu

Non-oxidative sorption of hydrated Tl(I) onto other forms of Mn oxides like todorokite. kit.edu

Structural incorporation of Tl⁺ into minerals like cryptomelane. kit.edu

Iron oxides, such as goethite, also have a strong capacity to adsorb thallium through surface complexation. frontiersin.org In many sediments, a significant correlation is observed between the concentrations of thallium and iron. frontiersin.org While generally less effective than manganese oxides at oxidizing Tl(I), iron oxides play a crucial role in binding Tl(I) and can participate in light-induced oxidation of Tl(I) to Tl(III) in surface waters.

Table 2: Interaction of Thallium with Metal Oxides

| Oxide Type | Interaction Mechanism | Effect on Thallium Speciation | Key Research Findings | References |

|---|---|---|---|---|

| Manganese Oxides (e.g., Birnessite) | Adsorption, Oxidation (Tl(I) → Tl(III)), Precipitation, Surface Complexation | Converts mobile Tl(I) to immobile Tl(III), significantly reducing mobility. | Strongest natural mineral oxidants for Tl(I). High correlation between Tl and Mn in the reducible fraction of sediments. | mdpi.comfrontiersin.orgkit.eduresearchgate.net |

| Iron Oxides (e.g., Goethite) | Adsorption, Surface Complexation, Co-precipitation | Primarily binds Tl(I). Can participate in photochemical oxidation of Tl(I). | Strong Tl adsorption capacity. Tl in sediments often correlates with Fe content. | inrs.cafrontiersin.org |

| Aluminum Oxides | Surface Complexation, Ion Exchange, Electrostatic Attraction | Binds Tl(I), particularly under acidic conditions. | Adsorption is more favorable under acidic conditions (pH 3-4.5). | mdpi.com |

Interaction with Dissolved Organic Matter (DOM)

Dissolved organic matter (DOM), including humic and fulvic acids, can influence thallium speciation and transport in aquatic and soil environments. list.luacs.org DOM possesses functional groups (e.g., carboxyl, phenol) that can form complexes with metal ions. acs.org

However, research indicates that the complexation of Tl(I) with DOM is relatively weak. list.luresearchgate.net Studies using advanced separation techniques have shown that in typical river, lake, and soil solutions, the free Tl⁺ ion is the dominant dissolved species. list.lu Tl-DOM complexes are estimated to constitute only a small fraction (less than 15-30%) of the total dissolved Tl(I). list.lu This suggests that, unlike other heavy metals, DOM plays a less significant role in the transport and binding of Tl(I). list.lu The interaction is often described as a loose association rather than strong complexation. researchgate.net

In contrast, Tl(III) is expected to form stronger complexes with DOM, but its low solubility and tendency to hydrolyze under typical environmental pH conditions limit these interactions in the dissolved phase. mdpi.com The presence of DOM can, however, influence the photochemical transformation of Tl(III) in sunlit waters. acs.org

Future Directions and Emerging Research Avenues for Thallium Nitrate

Development of Novel Thallium Nitrate-Based Catalytic Systems

The catalytic properties of thallium compounds, particularly thallium(III) nitrate (B79036), are a significant area of ongoing research. Thallium(III) is a strong oxidizing agent, and this reactivity is being harnessed to develop new catalytic systems for a variety of organic transformations. numberanalytics.comrsc.org

Future work in this area is expected to focus on several key aspects:

Heterogeneous Catalysis: Supporting thallium nitrate on inert materials like silica (B1680970) gel has shown promise in creating efficient and selective oxidants for converting alcohols to carbonyl compounds. researchgate.net This approach offers advantages such as short reaction times, high yields, and easy work-up procedures. researchgate.net Further research will likely explore other support materials and the optimization of these heterogeneous catalysts for a wider range of reactions.

Homogeneous Catalysis: Thallium(III) compounds can act as homogeneous catalysts in reactions such as the formation of α-aminonitriles and acylation reactions. rsc.org Research is ongoing to discover new applications and improve the efficiency and selectivity of these processes. numberanalytics.com For instance, thallium nitrate has been used as a catalyst for the synthesis of benzimidazoles, demonstrating the potential for developing mild and efficient synthetic routes. isroset.org

Redox Catalysis: The Tl³⁺/Tl⁺ redox couple is central to the catalytic activity of thallium nitrate. numberanalytics.com Future studies will likely investigate the mechanism of these redox reactions in greater detail to design more effective catalytic cycles. This includes exploring co-catalysts that can facilitate the regeneration of the active Tl(III) species. rsc.org

A summary of research on thallium nitrate-based catalysts is presented below:

| Catalyst System | Application | Key Findings |

| Thallium(III) Nitrate on Silica Gel | Oxidation of alcohols | Efficient and selective conversion to carbonyl compounds under mild conditions. researchgate.net |

| Thallium Nitrate | Synthesis of benzimidazoles | Mild and efficient method with high yields and short reaction times. isroset.org |

| Thallium(III) Oxide with HPA-n cocatalyst | Oxidative bromination of olefins | Effective system for bromination using oxygen as a co-oxidant. rsc.org |

Exploration of Advanced Applications in Material Science and Engineering

The unique properties of thallium nitrate, especially at the nanoscale, make it a candidate for various advanced applications in material science and engineering. nanorh.com

Emerging areas of application include:

Nanomaterials: Thallium nitrate nanoparticles exhibit a high surface-area-to-volume ratio, leading to enhanced reactivity. nanorh.com These nanoparticles can be synthesized through methods like precipitation and sol-gel processes, allowing for control over their size and morphology. nanorh.com Their potential applications are in catalysis, chemical sensing, and electronics. numberanalytics.comnanorh.com

Optical Materials: Some thallium compounds possess interesting optical properties, such as luminescence, which could be utilized in photonic devices and imaging applications. nanorh.com Thallium bromide-iodide crystals, for example, have been used as infrared optical materials. americanelements.com

Semiconductors: Thallium-based materials are being investigated for their potential use in electronic devices and semiconductor technology due to their electrical conductivity properties. numberanalytics.comamericanelements.com

Implementation of In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring

To gain a deeper understanding of the mechanisms of thallium nitrate-catalyzed reactions, the use of advanced spectroscopic techniques is crucial. In-situ and operando spectroscopy allow for the real-time monitoring of reactions under actual operating conditions. nih.govescholarship.org

Key techniques and their potential applications include:

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can identify reaction intermediates and monitor changes in the catalyst structure during a reaction. researchgate.netrsc.org Attenuated Total Reflectance (ATR)-IR spectroscopy is particularly useful for studying reactions at the solid-liquid interface. rsc.org

X-ray Absorption Spectroscopy (XAS): XAS can provide information about the electronic and local geometric structure of the thallium catalyst, helping to identify the active sites and track changes in oxidation state during the catalytic cycle. escholarship.orgacs.org

Mass Spectrometry: When coupled with spectroscopic techniques, mass spectrometry can provide simultaneous information on the reaction products, allowing for a direct correlation between the catalyst state and its activity. acs.org

The implementation of these techniques will provide invaluable insights into reaction kinetics and mechanisms, facilitating the rational design of more efficient thallium-based catalysts. escholarship.org

Integration of Predictive Modeling and Machine Learning for Material Design and Reaction Optimization

The fields of computational chemistry and data science offer powerful tools for accelerating the discovery and optimization of new materials and chemical processes.

Future research in this area will likely involve:

Machine Learning (ML) for Materials Discovery: ML algorithms can be trained on existing materials data to predict the properties of new, hypothetical compounds. researchgate.netoup.com This approach can be used to screen large numbers of potential thallium-based materials for specific applications, such as catalysis or electronics, before they are synthesized in the lab. acs.org

Predictive Modeling of Reaction Outcomes: ML models can be developed to predict the outcome of chemical reactions, including yield and selectivity, based on the starting materials and reaction conditions. researchgate.net This can significantly reduce the amount of experimental work needed to optimize a reaction.

Computational Fluid Dynamics (CFD) and other simulations: These models can be used to understand and optimize reaction conditions in industrial-scale reactors.

The integration of these computational approaches with experimental work will create a powerful feedback loop for the design and optimization of thallium nitrate applications.

Sustainable and Green Chemistry Approaches in Thallium Nitrate Synthesis and Utilization

Given the toxicity of thallium compounds, developing sustainable and environmentally friendly methods for their synthesis and use is a critical area of future research. mdpi.comethernet.edu.et The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. ijnc.irmdpi.com

Key areas of focus include: